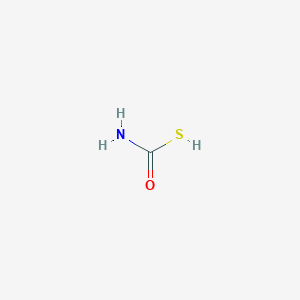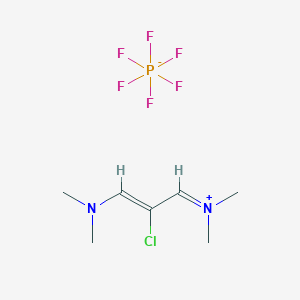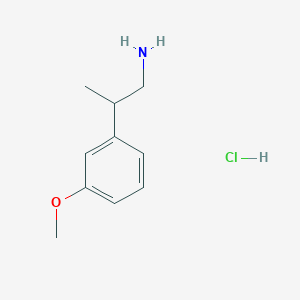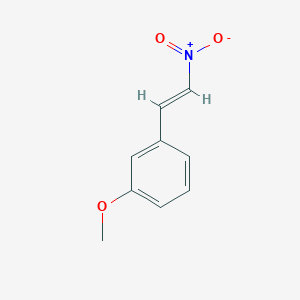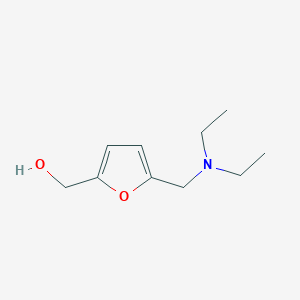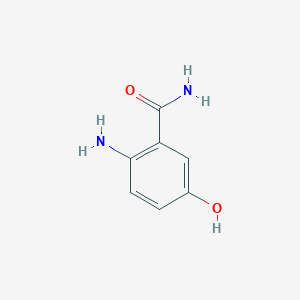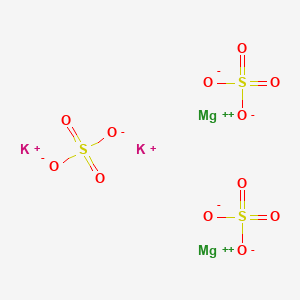
N,N'-Dimethyl-1,2-cyclohexanediamine
Overview
Description
N,N’-Dimethyl-1,2-cyclohexanediamine: is an organic compound with the molecular formula C8H18N2 . It is a colorless liquid with a characteristic amine odor. This compound is primarily used as a ligand in various chemical reactions, particularly in the promotion of N-alkenylation and N-alkylation reactions of amides .
Mechanism of Action
Target of Action
N,N’-Dimethyl-1,2-cyclohexanediamine, also known as N1,N2-Dimethylcyclohexane-1,2-diamine, is primarily used as a ligand in various chemical reactions . A ligand is a molecule that binds to another (usually larger) molecule. In this case, the compound can bind to a variety of targets, depending on the specific reaction it is involved in.
Mode of Action
This compound is known to promote N-alkenylation and N-alkylation reactions of amides . Alkenylation and alkylation are processes by which an alkene or alkyl group is introduced into a molecule. The compound’s interaction with its targets involves the formation of a bond between the nitrogen atom in the amide and the carbon atom in the alkene or alkyl group.
Biochemical Pathways
The exact biochemical pathways affected by N,N’-Dimethyl-1,2-cyclohexanediamine can vary depending on the specific reaction it is involved in. It is known to be used in the synthesis of substituted pyrazoles with anti-inflammatory activity, as well as highly functional pyridines and bipyridines . These compounds are often involved in various biological pathways, including those related to inflammation and cellular signaling.
Result of Action
The molecular and cellular effects of N,N’-Dimethyl-1,2-cyclohexanediamine’s action would depend on the specific reaction it is involved in. For example, in the synthesis of substituted pyrazoles, it could contribute to the anti-inflammatory effects of these compounds .
Action Environment
The action, efficacy, and stability of N,N’-Dimethyl-1,2-cyclohexanediamine can be influenced by various environmental factors. For example, the presence of other reactants, the pH, temperature, and solvent can all affect the compound’s ability to act as a ligand and promote alkenylation or alkylation reactions .
Biochemical Analysis
Biochemical Properties
N,N’-Dimethyl-1,2-cyclohexanediamine plays a significant role in biochemical reactions. It is used as a ligand in the synthesis of various products via copper-catalyzed C-N coupling reactions . These products include vinylsulfoximines obtained from NH sulfoximes and vinyl bromides, N-arylpyridones obtained via reaction between 2-substituted pyridines and aryl halides .
Molecular Mechanism
The molecular mechanism of N,N’-Dimethyl-1,2-cyclohexanediamine is primarily associated with its role as a ligand in the synthesis of various products via copper-catalyzed C-N coupling reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-Dimethyl-1,2-cyclohexanediamine can be synthesized through the methylation of 1,2-cyclohexanediamine. The process involves the reaction of 1,2-cyclohexanediamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods: In industrial settings, the production of N,N’-Dimethyl-1,2-cyclohexanediamine may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors allows for precise control of reaction parameters, leading to efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions: N,N’-Dimethyl-1,2-cyclohexanediamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or oximes.
Reduction: It can be reduced to form secondary amines.
Substitution: It participates in nucleophilic substitution reactions, particularly in the formation of N-alkylated or N-arylated products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or aryl halides are used in the presence of a base and a catalyst.
Major Products:
Oxidation: Imines or oximes.
Reduction: Secondary amines.
Substitution: N-alkylated or N-arylated amines.
Scientific Research Applications
N,N’-Dimethyl-1,2-cyclohexanediamine has a wide range of applications in scientific research:
Biology: It serves as a building block in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
- N,N’-Dimethylethylenediamine
- 1,2-Diaminocyclohexane
- N,N’-Dimethyl-1,2-diphenylethane-1,2-diamine
- N,N’-Dimethyl-1,2-phenylenediamine
Uniqueness: N,N’-Dimethyl-1,2-cyclohexanediamine is unique due to its specific structure, which provides distinct steric and electronic properties. These properties make it an effective ligand in promoting N-alkenylation and N-alkylation reactions, distinguishing it from other similar compounds .
Properties
IUPAC Name |
1-N,2-N-dimethylcyclohexane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-9-7-5-3-4-6-8(7)10-2/h7-10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHPOFJADXHYBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCC1NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338775 | |
| Record name | N,N'-Dimethyl-1,2-cyclohexanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61798-24-1 | |
| Record name | N,N'-Dimethyl-1,2-cyclohexanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-N,2-N-dimethylcyclohexane-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





